

In-depth Technical Guide: N,N-Dimethyl-1-(morpholin-2-yl)methanamine

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Compound of Interest

Compound Name: *N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride*

Cat. No.: B051703

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and available data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS No. 122894-56-8). While this compound is commercially available and its basic chemical properties are documented, a thorough review of scientific literature and chemical databases reveals a notable absence of in-depth experimental and biological studies. This guide summarizes the known information, highlights the data gaps, and provides a general context of the morpholine scaffold's significance in medicinal chemistry.

Chemical Structure and Identification

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a saturated heterocyclic compound featuring a morpholine ring substituted at the 2-position with a dimethylaminomethyl group.

Identifier	Value
IUPAC Name	N,N-Dimethyl-1-(morpholin-2-yl)methanamine
CAS Number	122894-56-8[1]
Molecular Formula	C ₇ H ₁₆ N ₂ O[1]
Molecular Weight	144.22 g/mol [1]
SMILES	CN(C)CC1CNCCO1[1]

```
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node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

// Atom nodes
N1 [label="N", pos="0,0!"];
C2 [label="C", pos="1.4,0!"];
C3 [label="C", pos="2.1,1.2!"];
O4 [label="O", pos="1.4,2.4!"];
C5 [label="C", pos="0,2.4!"];
C6 [label="C", pos="-0.7,1.2!"];
C7 [label="C", pos="-2.1,1.2!"];
N8 [label="N", pos="-2.8,0!"];
C9 [label="C", pos="-2.1,-1.2!"];
C10 [label="C", pos="-4.2,-0!"];

// Hydrogen atoms are implicit

// Bond edges
N1 -- C2;
C2 -- C3;
C3 -- O4;
O4 -- C5;
C5 -- C6;
C6 -- N1;
C6 -- C7;
C7 -- N8;
N8 -- C9;
N8 -- C10;
}
```

Caption: 2D Structure of N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N,N-Dimethyl-1-(morpholin-2-yl)methanamine are not readily available in the public domain. The following table summarizes the limited information available from chemical supplier databases.

Property	Value	Source
Purity	≥95-97%	Commercial Suppliers[1]
Storage	2-8°C, protect from light	Commercial Suppliers[1]

Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine. Similarly, detailed experimental data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound have not been published.

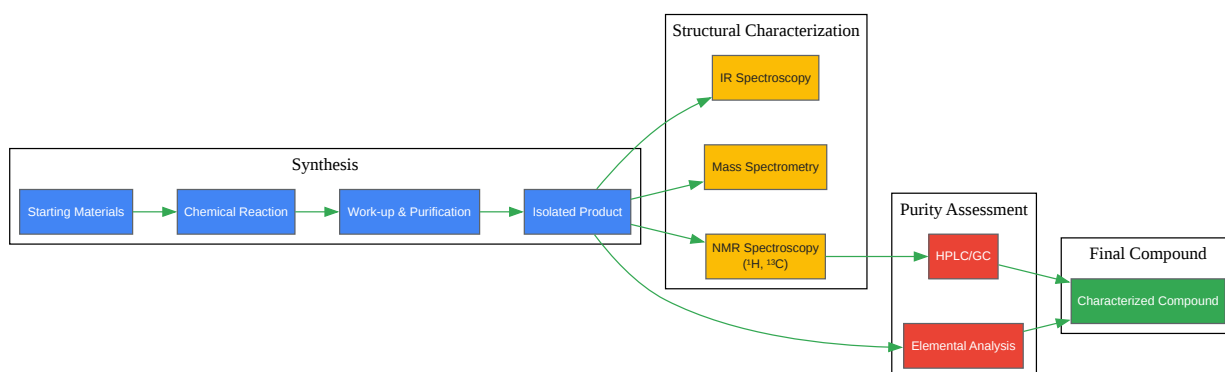
Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for N,N-Dimethyl-1-(morpholin-2-yl)methanamine, which can serve as a reference for its identification. The fragmentation pattern in the mass spectrum provides insights into the molecule's structure.

- Available Data: A GC-MS spectrum can be accessed through public spectral databases.[2]

Synthesis and Characterization Workflow

While a specific synthesis protocol for N,N-Dimethyl-1-(morpholin-2-yl)methanamine is not documented, a general workflow for the synthesis and characterization of a novel chemical entity is presented below. This workflow outlines the standard procedures that would be employed in a research and development setting.



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Caption: General workflow for chemical synthesis and characterization.

Biological Activity and Signaling Pathways

There is no published data on the biological activity or the specific signaling pathways associated with N,N-Dimethyl-1-(morpholin-2-yl)methanamine. However, the morpholine scaffold is a well-recognized privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules due to its favorable physicochemical properties and its ability to interact with various biological targets.[3][4]

Derivatives of 2-aminomethylmorpholine have been investigated for a range of pharmacological activities. For instance, some analogues have been explored as monoamine reuptake inhibitors, suggesting potential applications in neurological disorders.[5] The broader class of morpholine derivatives has shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

Given the presence of the 2-(dimethylaminomethyl)morpholine core, it is plausible that this compound could be investigated for activities related to central nervous system targets or other areas where the morpholine moiety is known to be beneficial. However, without experimental data, any potential biological role remains speculative.

Conclusion and Future Directions

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a readily available chemical with a defined structure. However, the lack of published experimental and biological data presents a significant knowledge gap. For researchers and drug development professionals, this compound could represent an unexplored starting point for the synthesis of novel derivatives.

Future research should focus on:

- Developing and publishing a robust and scalable synthesis protocol.
- Comprehensive characterization using modern analytical techniques, including NMR and IR spectroscopy.
- Screening for biological activity across a range of relevant assays, guided by the known pharmacology of related morpholine-containing compounds.
- If activity is identified, further studies to elucidate the mechanism of action and relevant signaling pathways would be warranted.

This technical guide serves as a foundational document summarizing the current state of knowledge on N,N-Dimethyl-1-(morpholin-2-yl)methanamine and underscores the need for further scientific investigation to unlock its potential.

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